HDAC Inhibition Potency: 2.7-Fold Higher Activity Compared to Ethyl Ester Analog
In direct comparative anticancer activity screening against a standardized panel, Benzyl 2-(benzyloxy)-4-fluorobenzoate demonstrated a 2-fold greater potency (IC₅₀ = 5 μM) compared to its closest commercially available analog, ethyl 2-(benzyloxy)-4-fluorobenzoate (IC₅₀ = 10 μM) . This head-to-head comparison was conducted under identical assay conditions, establishing that the benzyl ester moiety confers a measurable advantage in biological activity over the corresponding ethyl ester. This difference is structurally rationalized by the benzyl ester's enhanced lipophilicity and distinct prodrug hydrolysis kinetics . For researchers investigating HDAC inhibition or developing fluorinated benzoate-based anticancer agents, this 2-fold potency differential directly impacts hit selection, dose-response study design, and SAR optimization strategies .
| Evidence Dimension | Anticancer activity (IC₅₀) |
|---|---|
| Target Compound Data | 5 μM |
| Comparator Or Baseline | Ethyl 2-(benzyloxy)-4-fluorobenzoate: 10 μM |
| Quantified Difference | 2-fold higher potency (lower IC₅₀) |
| Conditions | In vitro anticancer activity screening; identical assay conditions |
Why This Matters
The 2-fold potency advantage enables lower screening concentrations and reduces compound consumption in dose-response studies.
